13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Ricinoleic Acid-d13 is an isotopic analogue of rac Ricinoleic Acid. It is primarily found in oils extracted from the seeds of Ricinus species, which belong to the Euphorbiaceae family. This compound is often used in scientific research due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rac Ricinoleic Acid-d13 can be synthesized through the hydrolysis of castor oil, which is rich in ricinoleic acid. The hydrolysis process can be catalyzed by enzymes such as Lipozyme TLIM, which offers a green and efficient method for the production of ricinoleic acid . The conversion rate in this enzymatic hydrolysis process is approximately 96.2% .
Industrial Production Methods: Industrial production of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid involves the extraction of castor oil followed by its hydrolysis. The hydrolysis can be performed using various methods, including the use of monobasic alkali salts to achieve high separation efficiency .
Chemical Reactions Analysis
Types of Reactions: Rac Ricinoleic Acid-d13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Rac Ricinoleic Acid-d13 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure and function of proteins and enzymes.
Biology: Employed in the investigation of biological pathways and processes.
Medicine: Utilized in pharmacological research to understand the effects of isotopic labeling on drug metabolism and action.
Industry: Applied in the production of plasticizers, emulsifiers, and nanomaterials.
Mechanism of Action
Rac Ricinoleic Acid-d13 exerts its effects by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. This inhibition can lead to reduced production of inflammatory mediators and oxidative damage.
Comparison with Similar Compounds
Ricinoleic Acid: The non-isotopic form of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid.
12-Hydroxy-9-octadecenoic Acid: Another name for ricinoleic acid.
Edenor Ri 90-d13: A synonym for this compound.
Uniqueness: Rac Ricinoleic Acid-d13 is unique due to its isotopic labeling, which makes it particularly useful in research applications that require precise tracking and analysis of molecular interactions and pathways.
Properties
IUPAC Name |
13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-RNLOIIBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.